![molecular formula C6H8N2O B3013369 1,4,6,7-Tetrahydropyrano[4,3-C]pyrazole CAS No. 258353-57-0](/img/structure/B3013369.png)

1,4,6,7-Tetrahydropyrano[4,3-C]pyrazole

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound 1,4,6,7-tetrahydropyrano[4,3-c]pyrazole is a heterocyclic scaffold that has garnered interest due to its potential in pharmaceutical chemistry. The structure of this compound features a fused pyrazole ring, which is a five-membered ring containing nitrogen atoms, attached to a pyrano ring, a six-membered oxygen-containing ring. This bicyclic system is known for its presence in various biologically active molecules.

Synthesis Analysis

The synthesis of related tetrahydropyrazolo scaffolds has been reported through various methods. For instance, a novel synthesis of tetrahydropyrazolo[1,5-c]pyrimidine-2,7(1H,3H)-diones involves a five-step process starting with a 'ring switching' transformation and includes steps such as Appel bromination and N(1)-alkylation . Another efficient synthesis route for a similar scaffold, tetrahydropyrazolo[3,4-c]pyridin-5-one, utilizes Dieckmann condensation followed by hydrazine cyclisation . Additionally, a facile one-pot synthesis of 1,2,6,7-tetrahydro-3H-pyrazolo[4,3-c]pyridine-3,4(5H)-diones has been achieved, allowing for rapid derivatization with various substituents .

Molecular Structure Analysis

The molecular structure of this compound and its derivatives is characterized by the presence of multiple substituents that can be introduced at different positions on the rings. This structural versatility is crucial for the pharmacological properties of these compounds. The regioselective synthesis of tetrasubstituted pyrazoles has been explored, which is indicative of the ability to manipulate the electronic and steric properties of these molecules .

Chemical Reactions Analysis

The chemical reactivity of tetrahydropyrano[4,3-c]pyrazole derivatives includes various reactions such as cycloadditions, condensations, and substitutions. For example, regioselective synthesis of tetrasubstituted pyrazoles can be achieved through reactions of N-arylhydrazones with nitroolefins, suggesting a stepwise cycloaddition mechanism . Moreover, organocatalytic one-pot asymmetric synthesis of related pyrano[2,3-c]pyrazoles has been developed, showcasing the potential for enantioselective reactions .

Physical and Chemical Properties Analysis

The physical and chemical properties of this compound derivatives are influenced by the nature of the substituents and the overall molecular architecture. For instance, tetrasubstituted pyrazoles synthesized through a one-pot, four-step sequence exhibit intense blue fluorescence and high quantum yields, which is indicative of their potential use in materials science . The use of different catalysts, such as starch solution, can also impact the reaction outcomes and the properties of the synthesized compounds .

Aplicaciones Científicas De Investigación

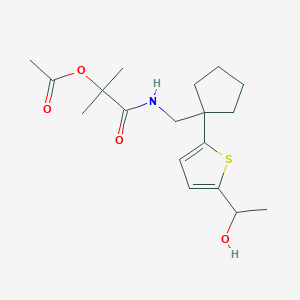

Synthesis of Anticancer Agents

- Context: The derivative compounds of 1,4,6,7-tetrahydropyrano[4,3-c]pyrazole have been synthesized for potential use as anticancer agents. These derivatives were created using a novel domino method based on 1,4:3,6-Dianhydrofructose.

- Application: The synthesized compounds displayed significant in vitro antitumor activity against several human cancer cell lines. Some compounds exhibited even greater potency than the positive control, 5-fluorouracil, in these tests.

- Source: (Wang et al., 2016).

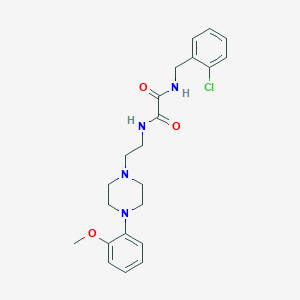

Asymmetric Synthesis in Organic Chemistry

- Context: this compound is used in the efficient one-pot asymmetric synthesis of biologically active heterocycles. This process involves a secondary amine catalyzed asymmetric Michael/Wittig/oxa-Michael reaction sequence.

- Application: The compounds obtained through this method are notable for their good to very good yields and excellent enantioselectivities after a single purification step.

- Source: (Enders et al., 2012).

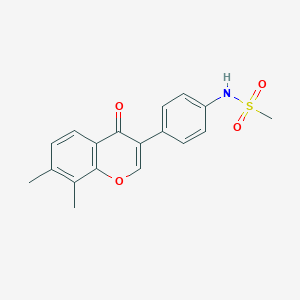

Development of Novel Scaffold Structures

- Context: Research has focused on developing novel 1,4,6,7-tetrahydropyrazolo[3,4-c]pyridin-5-one scaffolds with the potential for incorporation of various substituents. This scaffold is synthesized using a Dieckmann condensation and hydrazine cyclization.

- Application: The resulting scaffold structure can potentially be used for further chemical modifications and applications in medicinal chemistry.

- Source: (Howe et al., 2014).

Spectroscopic and Structural Investigations

- Context: A specific compound, 6-amino-3-phenyl-4-(pyridin-4-yl)-2,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile, was synthesized and studied for its spectral and structural properties. The compound was synthesized using a multicomponent one-pot protocol.

- Application: The study combined experimental and computational approaches to analyze the vibrational frequencies and NMR spectra of the compound, suggesting its potential pharmaceutical importance in drug discovery.

- Source: (Kumar et al., 2020).

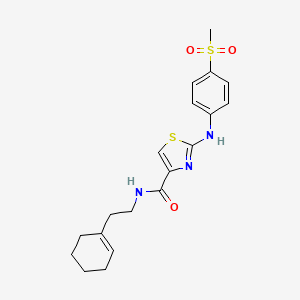

Chemical Synthesis Techniques

- Context: Pyrazoles, including this compound, are important in pharmaceuticals and as protein ligands. New synthetic methods for their preparation have been explored, particularly focusing on catalytic intermolecular C-H arylation.

- Application: The research lays the foundation for synthesizing complex arylated pyrazoles, contributing significantly to the field of organic synthesis and pharmaceutical research.

- Source: (Goikhman et al., 2009).

Safety and Hazards

The safety information for 1,4,6,7-Tetrahydropyrano[4,3-C]pyrazole indicates that it may cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, wearing protective gloves/protective clothing/eye protection/face protection .

Direcciones Futuras

The future directions for the study of 1,4,6,7-Tetrahydropyrano[4,3-C]pyrazole and its derivatives could involve further exploration of their synthesis methods, biological activities, and potential applications . The integration of green methodologies in the synthesis of these compounds is also a promising area of research .

Mecanismo De Acción

Target of Action

This compound belongs to the pyrazole class of molecules, which are known to have a broad range of biological activities

Mode of Action

Pyrazole derivatives are known to interact with various enzymes and receptors, leading to changes in cellular processes . The specific interactions of this compound with its targets and the resulting changes are subjects of ongoing research.

Biochemical Pathways

Pyrazole derivatives are known to influence a variety of biochemical pathways, including those involved in inflammation and cancer

Result of Action

Some pyrazole derivatives have been shown to exhibit antiproliferative activity, suggesting potential anticancer effects

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as temperature, pH, and the presence of other molecules can affect the compound’s activity . .

Propiedades

IUPAC Name |

1,4,6,7-tetrahydropyrano[4,3-c]pyrazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8N2O/c1-2-9-4-5-3-7-8-6(1)5/h3H,1-2,4H2,(H,7,8) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BVXUWXXNYXLXCQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCC2=C1NN=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

124.14 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

258353-57-0 |

Source

|

| Record name | 1H,4H,6H,7H-pyrano[4,3-c]pyrazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(2,3-dimethylphenyl)-1-[(3-isopropyl-2-oxo-2,3-dihydro-1,3-benzothiazol-6-yl)sulfonyl]piperidine-4-carboxamide](/img/structure/B3013289.png)

![N-[(E)-2-{4-[5-(2,4-dichlorophenyl)furan-2-yl]-1,3-thiazol-2-yl}ethenyl]aniline](/img/structure/B3013295.png)

![6-Methyl-2-azaspiro[3.3]heptan-6-ol](/img/structure/B3013297.png)

![(2Z)-2-[(acetyloxy)imino]-N-(3,5-dimethylphenyl)-2H-chromene-3-carboxamide](/img/structure/B3013298.png)

![2-(4-(4-(3-(benzo[d][1,3]dioxol-5-yl)ureido)phenyl)-5-oxo-4,5-dihydro-1H-tetrazol-1-yl)-N-cyclopropylacetamide](/img/structure/B3013302.png)

![(2E,2'E)-3,3'-(thiophene-2,5-diyl)bis(2-(1-methyl-1H-benzo[d]imidazol-2(3H)-ylidene)-3-oxopropanenitrile)](/img/structure/B3013303.png)

![2-((6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-yl)thio)-1-(1-(3,4-dimethylphenyl)-2,5-dimethyl-1H-pyrrol-3-yl)ethanone](/img/structure/B3013305.png)

![N-(2-(diethylamino)ethyl)-N-(6-methoxybenzo[d]thiazol-2-yl)cyclohexanecarboxamide hydrochloride](/img/structure/B3013307.png)